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Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyridin-3-ol

Cat. No.: B067777 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 5-(Trifluoromethyl)pyridin-3-ol, a key building block in the development of novel

pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and

drug development professionals, offering a centralized resource for the characterization of this

important molecule.

Chemical Structure and Properties
IUPAC Name: 5-(Trifluoromethyl)pyridin-3-ol Molecular Formula: C₆H₄F₃NO Molecular

Weight: 163.1 g/mol [1] CAS Number: 186593-14-6[1] Physical Form: Solid

Spectroscopic Data
A complete set of experimentally verified spectroscopic data for 5-(Trifluoromethyl)pyridin-3-
ol is not readily available in the public domain. The following tables present a combination of

predicted data and data from closely related structural analogs to provide a reliable reference

for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

predicted ¹H, ¹³C, and ¹⁹F NMR data for 5-(Trifluoromethyl)pyridin-3-ol are presented below.
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These predictions are based on the analysis of similar trifluoromethyl-substituted pyridine

derivatives found in the literature.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.5 s - H-2

~7.8 s - H-4

~8.7 s - H-6

~5.0-6.0 br s - -OH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~145 s - C-2

~130 q ~35 C-3

~120 q ~4 C-4

~123 q ~272 -CF₃

~148 s - C-6

~155 s - C-5

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ, ppm) Multiplicity Assignment

~ -63 s -CF₃

Infrared (IR) Spectroscopy
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Infrared spectroscopy provides information about the functional groups present in a molecule.

The predicted characteristic IR absorption bands for 5-(Trifluoromethyl)pyridin-3-ol are listed

below.

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad O-H stretch

3100-3000 Medium Aromatic C-H stretch

1600-1450 Medium-Strong C=C and C=N stretching

1350-1150 Strong C-F stretch

1250-1100 Medium C-O stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments. The predicted mass spectrum for 5-(Trifluoromethyl)pyridin-3-ol would show a

molecular ion peak corresponding to its molecular weight.

Table 5: Predicted Mass Spectrometry Data

m/z Ion

163 [M]⁺

164 [M+H]⁺

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 5-
(Trifluoromethyl)pyridin-3-ol are not available in the cited literature. However, standard

procedures for obtaining NMR, IR, and MS data for organic compounds would be applicable. A

general workflow is outlined below.
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Figure 1. General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis

Logical Relationships in Spectroscopic
Characterization
The process of characterizing a chemical compound like 5-(Trifluoromethyl)pyridin-3-ol using

spectroscopy involves a logical flow of information from different techniques to confirm the final

structure.
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Figure 2. Logical Flow of Spectroscopic Data Interpretation
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¹H NMR:
- Number of aromatic protons
- Presence of hydroxyl proton
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¹⁹F NMR:
- Presence and chemical shift of CF₃ group

IR Spectroscopy:
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- C-F stretch (trifluoromethyl)
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- Molecular ion peak confirms molecular weight
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Caption: Logical Flow of Spectroscopic Data Interpretation

This guide serves as a foundational resource for researchers working with 5-
(Trifluoromethyl)pyridin-3-ol. While a complete experimental dataset is yet to be consolidated

in the public literature, the predicted data and analytical workflows provided herein offer a

robust starting point for its characterization and utilization in further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b067777?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

